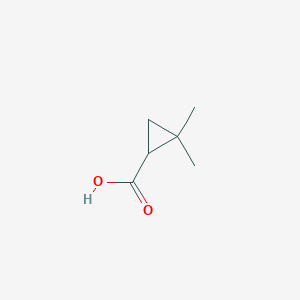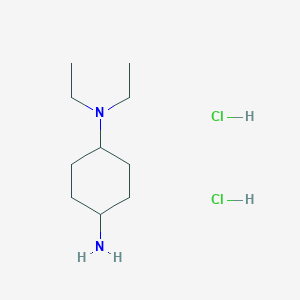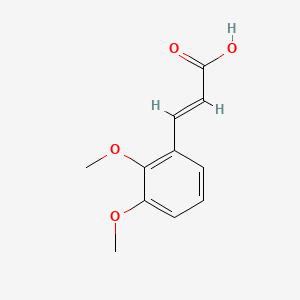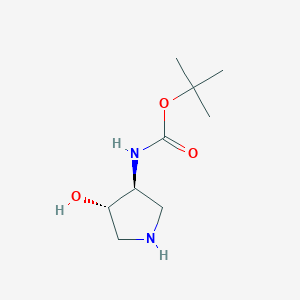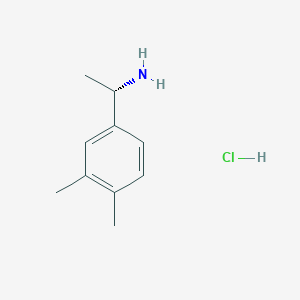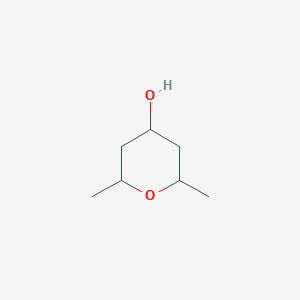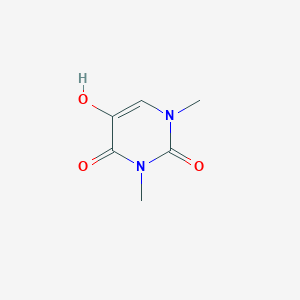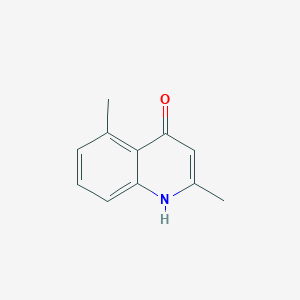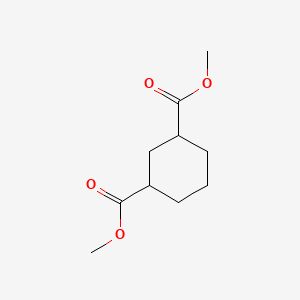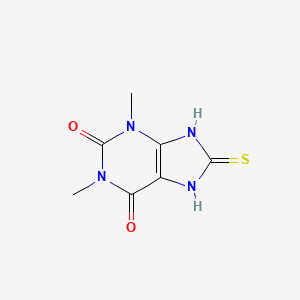
SN-011
概要
説明
SN-011は、インターフェロン遺伝子刺激因子(STING)経路の強力かつ選択的な阻害剤です。これは、STING活性化によって駆動される自己免疫疾患および炎症性疾患を研究するために研究で使用されています。 この化合物は、マウスとヒトの両方で有効性を示しており、これらの状態の理解と潜在的な治療のための貴重なツールとなっています .
科学的研究の応用
SN-011 has a wide range of scientific research applications, including:
Chemistry: Used to study the STING pathway and its role in immune response.
Biology: Helps in understanding the molecular mechanisms of STING activation and inhibition.
Medicine: Potential therapeutic applications in treating autoimmune and inflammatory diseases.
Industry: Used in the development of new drugs targeting the STING pathway .
Safety and Hazards
作用機序
SN-011は、STING二量体の環状ジヌクレオチド結合ポケットに結合することによりその効果を発揮します。この結合は、環状ジヌクレオチドとSTINGの相互作用を遮断し、STING活性化を阻害します。 STING活性化の阻害は、免疫応答の重要な媒介因子であるインターフェロンと炎症性サイトカインの産生を減少させます .
類似の化合物との比較
類似の化合物
Merck-18: 環状ジヌクレオチドと結合ポケットの競合する別のSTING阻害剤。
This compoundの独自性
This compoundは、マウスとヒトの両方のSTINGに対する高い選択性と効力においてユニークです。 STINGシグナル伝達に対して、76ナノモルの阻害濃度(IC50)があり、入手可能な最も効果的なSTING阻害剤の1つです .
準備方法
合成経路と反応条件
SN-011は、ビフェニルカルボキサミド構造の形成を含む一連の化学反応によって合成されます。合成経路には通常、以下が含まれます。
ビフェニルコアの形成: このステップには、ビフェニル構造を形成するためのカップリング反応が含まれます。
官能基の導入: スルホニル基やヒドロキシル基などのさまざまな官能基が、置換反応によって導入されます。
最終的な組み立て: 最後のステップには、this compound構造を完成させるためのカルボキサミド結合の形成が含まれます
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は通常、標準的な有機合成技術を使用して研究室で生産されています。 このプロセスには、高純度と収率を保証するための複数の精製ステップが含まれます .
化学反応の分析
反応の種類
SN-011は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特にヒドロキシル基で酸化反応を起こす可能性があります。
還元: 還元反応は、スルホニル基で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体が含まれます。 これらの誘導体は、化合物の構造活性相関を研究するためにしばしば使用されます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: STING経路とその免疫応答における役割を研究するために使用されます。
生物学: STING活性化と阻害の分子メカニズムの理解に役立ちます。
医学: 自己免疫疾患および炎症性疾患の治療における潜在的な治療用途。
類似化合物との比較
Similar Compounds
Merck-18: Another STING inhibitor that competes with cyclic dinucleotides for the binding pocket.
H-151: A covalent inhibitor that interacts with cysteine residues in the STING protein
Uniqueness of SN-011
This compound is unique in its high selectivity and potency for both mouse and human STING. It has an inhibitory concentration (IC50) of 76 nanomolar for STING signaling, making it one of the most effective STING inhibitors available .
特性
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQUPCJIJBXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249435-90-1 | |
| Record name | N-[3-(4-fluorobenzenesulfonamido)-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SN-011?
A: this compound functions as a potent and specific antagonist of Stimulator of Interferon Genes (STING) [, ]. It achieves this by binding with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, surpassing the binding affinity of the endogenous STING activator, 2′3′-cGAMP []. This interaction effectively locks STING in an open, inactive conformation, preventing downstream signaling [].
Q2: What are the downstream effects of this compound inhibiting STING?
A: By inhibiting STING activation, this compound effectively blocks the induction of type I interferons and inflammatory cytokines [, ]. These molecules are typically produced upon STING activation by 2′3′-cGAMP, which is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA []. This inhibitory effect of this compound has been demonstrated in various contexts, including herpes simplex virus type 1 infection, Trex1 deficiency (a model of Aicardi–Goutières syndrome), cGAS-STING overexpression, and in the presence of constitutively active STING mutants found in STING-associated vasculopathy with onset in infancy (SAVI) [].
Q3: What evidence supports the therapeutic potential of this compound?
A: In vivo studies using a Trex1-deficient mouse model, which mimics the autoimmune disease Aicardi–Goutières syndrome, demonstrated that this compound effectively inhibited inflammation and autoimmunity hallmarks, significantly improving survival rates []. Additionally, in a mouse model of periodontitis induced by Porphyromonas gingivalis, this compound treatment led to a significant decrease in inflammatory cytokine production and osteoclast formation, suggesting its potential for treating inflammatory bone diseases [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


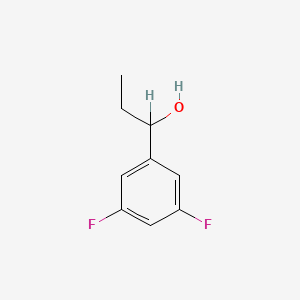
![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)
